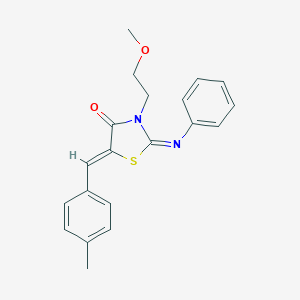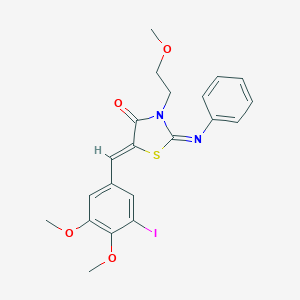
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide, also known as DCB-M, is a synthetic compound that has been widely used in scientific research due to its various biological activities. It is a yellow crystalline powder with a molecular formula of C15H16Cl2N2O3 and a molecular weight of 344.2 g/mol.
作用机制
The exact mechanism of action of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases, cyclooxygenase-2, and histone deacetylases. It has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been found to reduce the deposition of collagen and other extracellular matrix proteins, leading to a reduction in fibrosis.
实验室实验的优点和局限性
One of the main advantages of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain in vivo studies.
未来方向
There are several future directions for the study of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. One area of research could be the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research could be the investigation of the role of this compound in other diseases, such as cardiovascular and neurodegenerative diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its cellular targets and pathways.
合成方法
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can be synthesized by reacting 2,6-dichlorobenzaldehyde with 2-methyl-1,3-dioxolane-2-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux for several hours, and the resulting yellow solid is filtered and recrystallized from ethanol.
科学研究应用
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress tumor growth in vivo. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to attenuate fibrosis by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins.
属性
分子式 |
C13H14Cl2N2O3 |
|---|---|
分子量 |
317.16 g/mol |
IUPAC 名称 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-13(19-5-6-20-13)7-12(18)17-16-8-9-10(14)3-2-4-11(9)15/h2-4,8H,5-7H2,1H3,(H,17,18)/b16-8+ |
InChI 键 |
CSJFPAGSEQTFQX-LZYBPNLTSA-N |
手性 SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
规范 SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B306565.png)
![2-(5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306566.png)
![ethyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306568.png)
![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306572.png)
![[4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodophenoxy]acetic acid](/img/structure/B306573.png)

![2-chloro-5-(3-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306576.png)


![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)